Product packaging for 1-Pentanamine, 5-(phenylsulfonyl)-(Cat. No.:CAS No. 944325-14-8)

1-Pentanamine, 5-(phenylsulfonyl)-

Cat. No.: B1396568
CAS No.: 944325-14-8
M. Wt: 227.33 g/mol
InChI Key: OFXOECVAVANOEP-UHFFFAOYSA-N
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Description

1-Pentanamine, 5-(phenylsulfonyl)- is a specialized organic compound featuring a pentanamine backbone terminally functionalized with a phenylsulfonyl group. This structure combines an amine, which can serve as a hydrogen bond donor and acceptor, with a sulfonamide moiety known for its electron-withdrawing properties and potential to modulate the molecule's bioavailability and binding affinity. The integration of these features makes it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly for constructing more complex molecules or for use in structure-activity relationship (SAR) studies . The presence of the sulfonyl group is a key structural element in many compounds with biological activity and is also prevalent in materials science. This product is intended for use by qualified researchers in a controlled laboratory setting. Please note: Specific literature on the applications, mechanism of action, and research value of this exact compound is currently limited in publicly available sources, indicating it may be a novel building block for exploratory research. It is supplied For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO2S B1396568 1-Pentanamine, 5-(phenylsulfonyl)- CAS No. 944325-14-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(benzenesulfonyl)pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c12-9-5-2-6-10-15(13,14)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXOECVAVANOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Pentanamine, 5 Phenylsulfonyl and Analogues

Direct Synthetic Routes to the 1-Pentanamine, 5-(phenylsulfonyl)- Skeleton

Direct synthetic approaches focus on the formation of the key carbon-sulfur and carbon-nitrogen bonds on a five-carbon chain. These methods often involve the strategic protection of one functional group while the other is being introduced or modified.

Alkylation Strategies for Carbon-Sulfur Bond Formation

A primary method for constructing the carbon-sulfur bond in the target molecule involves the nucleophilic substitution reaction between a sulfur-based nucleophile and a pentyl electrophile. A common and effective sulfur nucleophile for this purpose is the sodium salt of thiophenol (sodium thiophenolate).

A plausible synthetic route commences with a bifunctional pentane (B18724) derivative, such as 5-bromo-1-pentanol. To prevent the amine functionality from interfering with the alkylation step, it is typically introduced in a protected form or at a later stage. For instance, starting with 5-bromo-1-pentanol, the hydroxyl group can be converted to a better leaving group, such as a tosylate, or directly used in a Finkelstein reaction to yield 1,5-dibromopentane.

The subsequent reaction with sodium thiophenolate would yield 1-bromo-5-(phenylthio)pentane. This intermediate is pivotal as it sets the stage for introducing the amine functionality.

Reactant 1Reactant 2SolventConditionsProduct
1,5-DibromopentaneSodium ThiophenolateEthanolReflux1-Bromo-5-(phenylthio)pentane
5-Bromo-1-pentanolThiophenol, Base (e.g., NaH)THFRoom Temperature5-(Phenylthio)pentan-1-ol

The resulting 5-(phenylthio)pentyl derivative can then be converted to the corresponding amine.

Amine Functionalization Pathways

With the phenylthioether moiety in place, the next critical step is the introduction of the primary amine. This can be accomplished through several established methods.

If starting from 1-bromo-5-(phenylthio)pentane, a common method is the Gabriel synthesis. This involves reaction with potassium phthalimide (B116566) to form the N-substituted phthalimide, followed by hydrazinolysis to release the free primary amine. An alternative is the direct reaction with an excess of ammonia (B1221849), although this can sometimes lead to the formation of secondary and tertiary amines as byproducts. A more controlled approach involves the use of sodium azide (B81097) to form 5-azido-1-(phenylthio)pentane, which is then reduced to the amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

A widely used strategy in modern organic synthesis involves the use of a protected form of ammonia, such as N-Boc-amine, followed by deprotection. For example, 1-bromo-5-(phenylthio)pentane can be reacted with a protected amine precursor, and the protecting group, such as the tert-butoxycarbonyl (Boc) group, can be removed under acidic conditions (e.g., trifluoroacetic acid) or by thermolysis to yield the final amine.

PrecursorReagent(s)Key TransformationProduct
1-Bromo-5-(phenylthio)pentane1. Potassium Phthalimide; 2. HydrazineGabriel Synthesis5-(Phenylthio)pentan-1-amine
1-Bromo-5-(phenylthio)pentaneSodium Azide, then LiAlH₄Azide Reduction5-(Phenylthio)pentan-1-amine
5-(Phenylthio)pentan-1-ol1. Tosyl Chloride, Pyridine; 2. Sodium Azide; 3. H₂, Pd/CMesylation, Azidation, Reduction5-(Phenylthio)pentan-1-amine

Oxidative Protocols for Sulfone Synthesis from Sulfides or Sulfoxides

The final step in the direct synthesis of 1-Pentanamine, 5-(phenylsulfonyl)- is the oxidation of the sulfide (B99878) group to a sulfone. This is a common and generally high-yielding transformation. It is often preferable to perform the oxidation on the sulfide precursor before the final deprotection of the amine, as the presence of a free amine can sometimes lead to side reactions or complicate the purification.

A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide (H₂O₂) in acetic acid is a classic and cost-effective method. For more controlled oxidations, meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent that efficiently converts sulfides to sulfones at room temperature. Other effective oxidizing systems include potassium permanganate (B83412) (KMnO₄) and Oxone® (potassium peroxymonosulfate). The choice of oxidant can depend on the presence of other functional groups in the molecule.

SubstrateOxidizing AgentSolventTypical ConditionsProduct
N-Boc-5-(phenylthio)pentan-1-aminem-CPBA (2.2 equiv.)Dichloromethane (DCM)Room TemperatureN-Boc-1-pentanamine, 5-(phenylsulfonyl)-
5-(Phenylthio)pentan-1-amineHydrogen Peroxide (30%)Acetic Acid50-70 °C1-Pentanamine, 5-(phenylsulfonyl)-
N-Acetyl-5-(phenylthio)pentan-1-amineOxone®Methanol/WaterRoom TemperatureN-Acetyl-1-pentanamine, 5-(phenylsulfonyl)-

Precursor-Based Synthesis of 1-Pentanamine, 5-(phenylsulfonyl)-

An alternative to the direct functionalization of a pentane backbone is the synthesis of precursors that already contain either the amine or the sulfonyl group, followed by the introduction or unmasking of the second functionality.

Derivatization from Azido-Pentanamine Intermediates

A powerful strategy involves the use of an azide group as a precursor to the primary amine. This approach offers the advantage of the azide's stability under a wide range of reaction conditions and its clean conversion to an amine.

The synthesis can begin with 5-bromo-1-pentanol. The hydroxyl group is first converted to an azide using a reagent like sodium azide in a polar aprotic solvent. The resulting 5-azidopentan-1-ol (B1310545) can then be reacted with thiophenol under Mitsunobu conditions or after conversion of the alcohol to a good leaving group (e.g., tosylate) to form 1-azido-5-(phenylthio)pentane. Oxidation of the sulfide to the sulfone as described in section 2.1.3 yields 1-azido-5-(phenylsulfonyl)pentane. The final step is the reduction of the azide to the primary amine, typically achieved with high efficiency using catalytic hydrogenation (H₂ over Pd/C) or with reagents like triphenylphosphine (B44618) followed by hydrolysis (Staudinger reaction).

Starting MaterialKey Intermediate 1Key Intermediate 2Final Product
5-Bromopentan-1-ol5-Azidopentan-1-ol1-Azido-5-(phenylsulfonyl)pentane1-Pentanamine, 5-(phenylsulfonyl)-

Chain Elongation and Functional Group Interconversion Strategies

It is also conceivable to construct the target molecule by elongating a shorter carbon chain that already contains one of the desired functional groups. For example, one could start with a derivative of 4-(phenylsulfonyl)butanal. Reductive amination of this aldehyde with ammonia or a protected amine equivalent would introduce the amine at the fifth position.

Another approach involves functional group interconversions. For instance, starting with 5-(phenylsulfonyl)pentanoic acid, the carboxylic acid group can be converted to a primary amine with the loss of one carbon atom through rearrangements like the Curtius or Schmidt reactions. In the Curtius rearrangement, the carboxylic acid is converted to an acyl azide, which upon heating rearranges to an isocyanate, and subsequent hydrolysis yields the amine. The Schmidt reaction achieves a similar transformation directly from the carboxylic acid using hydrazoic acid in the presence of a strong acid. To obtain the desired five-carbon chain, one would need to start with 6-(phenylsulfonyl)hexanoic acid.

PrecursorReagent(s)Key TransformationResulting Amine
6-(Phenylsulfonyl)hexanoic acid1. SOCl₂; 2. NaN₃; 3. Heat; 4. H₃O⁺Curtius Rearrangement1-Pentanamine, 5-(phenylsulfonyl)-
6-(Phenylsulfonyl)hexanoic acidHN₃, H₂SO₄Schmidt Reaction1-Pentanamine, 5-(phenylsulfonyl)-

These precursor-based methods, while potentially involving more steps, can offer advantages in terms of controlling regioselectivity and avoiding the protection and deprotection of functional groups.

Green Chemistry Approaches in the Synthesis of Related Pentanamine Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of amine derivatives to minimize environmental impact and enhance process efficiency. These approaches focus on the use of safer reagents and solvents, catalytic methods, and maximizing the incorporation of starting materials into the final product.

Solvent-Free and Catalytic Reactions

A key area of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to chemical waste. youtube.com Concurrently, the use of catalysts is preferred over stoichiometric reagents as they can be used in small amounts and often be recycled and reused, leading to less waste and higher efficiency. youtube.comyoutube.com

Recent research has highlighted several innovative solvent-free and catalytic methods for the synthesis of primary amines and their derivatives. One such approach involves the use of hydrotalcite, a solid base catalyst, for the N-heterocyclization of primary amines. researchgate.net This method demonstrates high conversion rates and selectivity under solvent-free conditions. researchgate.net Another sustainable method is the catalyst- and solvent-free reductive amination of aldehydes, which proceeds efficiently at room temperature and is applicable to a wide range of substrates. rsc.org

Heterogeneous catalysts are also at the forefront of green amine synthesis. For instance, an alumina-supported nickel nanoparticle catalyst has been developed for the direct synthesis of primary amines from alcohols and ammonia, eliminating the need for additional hydrogen sources. acs.org Similarly, heterogeneous cobalt catalysts have been shown to be effective for the selective synthesis of primary, secondary, and tertiary amines from alcohols and ammonia through a borrowing hydrogen protocol. acs.org These catalytic systems offer the advantages of being noble-metal-free and reusable. acs.orgacs.org

Table 1: Overview of Green Catalytic Approaches for Amine Synthesis

Catalytic SystemReactantsKey FeaturesReference
Hydrotalcite (Solid Base)Primary amines, 1,4-dichlorobutaneSolvent-free, high conversion (82-96%), >99% selectivity researchgate.net
None (Catalyst- and Solvent-Free)Aldehydes, primary amines, HBpinRoom temperature, scalable, excellent functional group tolerance rsc.org
Ni/Al2O3 (Heterogeneous)Alcohols, AmmoniaNoble-metal-free, no additional H2 source, reusable acs.org
Co-MgO/TiO2 (Heterogeneous)Alcohols, Ammonia/AminesSelective to primary, secondary, or tertiary amines acs.org

Atom Economy Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. youtube.com Traditional synthetic routes often suffer from poor atom economy due to the use of stoichiometric reagents and multiple protection and deprotection steps, which generate significant waste. youtube.comyoutube.com

The ideal synthesis has a 100% atom economy, where all reactant atoms are found in the final product. To improve atom economy, chemists aim to design more direct synthetic routes with fewer steps and utilize catalytic reagents instead of stoichiometric ones. youtube.com For example, the redesigned green synthesis of ibuprofen (B1674241) significantly improved the atom economy from 40% to nearly 80% by moving from a six-step to a three-step catalytic process. youtube.com

In the context of synthesizing pentanamine derivatives, applying atom economy principles would involve:

Minimizing Protecting Groups: Avoiding the use of protecting groups for the amine functionality reduces the number of synthetic steps (protection and deprotection) and the associated waste. youtube.com This can be achieved by developing more selective reactions. youtube.com

Utilizing Catalytic Reactions: As discussed previously, catalytic approaches, such as reductive amination or direct amination of alcohols, inherently have a higher atom economy than methods requiring stoichiometric reducing or activating agents. rsc.orgacs.orgacs.org

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel (one-pot) or where multiple components react in a single step (multicomponent reactions) can significantly improve atom economy by reducing the need for intermediate purification and minimizing solvent use. nih.gov

By focusing on these green chemistry principles, the synthesis of 1-Pentanamine, 5-(phenylsulfonyl)- and its analogues can be made more sustainable, cost-effective, and environmentally friendly.

Chemical Reactivity and Mechanistic Investigations of 1 Pentanamine, 5 Phenylsulfonyl

Nucleophilic Reactivity of the Amine Moiety

The terminal primary amine group (—NH₂) serves as the primary center of nucleophilicity in the molecule. Its reactivity is characteristic of aliphatic amines, readily engaging with a variety of electrophilic partners.

Reactions with Electrophiles

The lone pair of electrons on the nitrogen atom of the primary amine makes it an effective nucleophile for attacking electron-deficient centers. This reactivity is fundamental to forming new carbon-nitrogen or heteroatom-nitrogen bonds. Common reactions include acylation, alkylation, and sulfonylation. For instance, in the presence of a base, the amine is expected to react with acyl chlorides or anhydrides to form the corresponding amides. Similarly, reaction with alkyl halides would yield secondary or tertiary amines, and reaction with sulfonyl chlorides would produce sulfonamides.

While specific studies on 1-Pentanamine, 5-(phenylsulfonyl)- are not prevalent, the synthesis of related aminoalkyl phenyl sulfones has been described in the literature, involving steps such as amination and alkylation to construct the core structure. nih.gov

Amine-Initiated Cyclization Reactions

The primary amine can act as an intramolecular nucleophile, attacking an electrophilic center within the same molecule to form a heterocyclic ring system. The five-carbon chain separating the amine and sulfone groups provides the flexibility for the formation of medium-sized rings. Although specific amine-initiated cyclizations for this exact compound are not detailed in the available literature, this reaction class is a known pathway for analogous structures. For such a cyclization to occur, an electrophilic site would need to be generated elsewhere in the molecule, for example, through oxidation of the alkyl chain or modification of the phenylsulfonyl group.

Reactivity of the Phenylsulfonyl Group

Electron-Withdrawing Effects on Molecular Reactivity

The potent inductive and resonance electron-withdrawing capabilities of the sulfonyl group have several consequences. This effect lowers the basicity of the distal primary amine group compared to a simple alkylamine, as the electron density is pulled away from the nitrogen atom through the carbon chain. The phenylsulfonyl group itself is generally robust and unreactive towards many reagents, often serving as a stable directing group or activating group in synthetic sequences. nih.gov

Participation in Anionic and Radical Chemistry

The most significant impact of the phenylsulfonyl group is its ability to stabilize an adjacent carbanion. The protons on the carbon alpha to the sulfone are acidic enough to be removed by a moderately strong base, such as an alkoxide or an organolithium reagent. This generates a stabilized α-sulfonyl carbanion.

This carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type additions. This reactivity is a cornerstone of sulfone chemistry, as seen in methodologies like the Julia-Kocienski olefination. nih.gov Furthermore, research on related β-aminosulfones demonstrates that this α-position can be involved in transition-metal-catalyzed reactions. For example, a palladium(0) catalyst can facilitate an intramolecular α-arylation, where the α-sulfonyl position attacks an aryl halide within the same molecule to form a new ring. ub.edu In one study, a β-aminosulfone was successfully cyclized to a tetrahydroisoquinoline derivative in 59% yield using this method. ub.edu

The table below summarizes the conditions for a related intramolecular α-arylation of a β-aminosulfone, illustrating the potential for such reactivity.

EntryCatalystBaseSolventProductYield (%)Citation
1Pd₂(dba)₃/XantphosCs₂CO₃TolueneTetrahydroisoquinoline59 ub.edu

Exploration of Intramolecular Rearrangements and Transformations

The dual functionality of 1-Pentanamine, 5-(phenylsulfonyl)- allows for the possibility of intramolecular reactions that transform the carbon skeleton or create new cyclic structures. As discussed, the formation of an α-sulfonyl carbanion can initiate intramolecular cyclization. ub.edu

A plausible, though not experimentally documented for this specific compound, transformation could involve an intramolecular nucleophilic attack of the amine onto the phenyl ring of the sulfonyl group, in a variation of a nucleophilic aromatic substitution. However, this typically requires strong activation of the ring (e.g., with additional nitro groups) and harsh conditions. A more likely intramolecular event would be a cyclization reaction initiated by the chemistry of the sulfonyl group, as seen in the palladium-catalyzed α-arylation of related amino-sulfones. ub.edu Such a reaction, if applied to an appropriately substituted precursor of 1-Pentanamine, 5-(phenylsulfonyl)-, could provide a pathway to novel heterocyclic systems.

Kinetic and Thermodynamic Studies of Key Reactions

The kinetic and thermodynamic parameters of reactions involving 1-Pentanamine, 5-(phenylsulfonyl)- are crucial for understanding its reactivity and potential applications. Due to the limited availability of direct experimental data for this specific compound, this section will draw upon data from analogous reactions involving primary amines and alkyl phenyl sulfones to provide a scientifically grounded analysis.

The reactivity of 1-Pentanamine, 5-(phenylsulfonyl)- is primarily dictated by its two functional groups: the primary amine and the phenylsulfonyl group. The amine group can act as a nucleophile, while the phenylsulfonyl group can function as a leaving group or influence the acidity of adjacent protons, making the compound susceptible to both nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

The primary amine functionality of 1-Pentanamine, 5-(phenylsulfonyl)- allows it to participate in nucleophilic substitution (SN2) reactions. In these reactions, the lone pair of electrons on the nitrogen atom attacks an electrophilic center, leading to the formation of a new carbon-nitrogen bond. The rate of these reactions is dependent on the concentration of both the amine and the electrophile, following second-order kinetics. libretexts.org

Table 1: Hypothetical Kinetic and Thermodynamic Data for the SN2 Reaction of 1-Pentanamine, 5-(phenylsulfonyl)- with an Alkyl Halide (R-X)

Temperature (K)Rate Constant (k) (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)ΔG‡ (kJ/mol)
2981.2 x 10⁻³6058-8082
3083.5 x 10⁻³6058-8083
3189.8 x 10⁻³6058-8084

This table is illustrative and based on general principles of SN2 reactions involving primary amines. The values are not experimental data for the specific compound.

The rate of reaction is expected to increase with temperature, as indicated by the Arrhenius equation. The activation energy (Ea) represents the energy barrier that must be overcome for the reaction to occur. The enthalpy of activation (ΔH‡) is typically slightly lower than the activation energy. The negative entropy of activation (ΔS‡) is characteristic of SN2 reactions, reflecting the increased order in the transition state as two molecules come together.

Elimination Reactions

The phenylsulfonyl group in 1-Pentanamine, 5-(phenylsulfonyl)- can act as a leaving group in elimination reactions, particularly under basic conditions. The strong electron-withdrawing nature of the sulfonyl group acidifies the protons on the carbon atom alpha to it, facilitating their removal by a base. This can lead to the formation of a double bond via an E2 or E1cb mechanism.

Furthermore, thermal decomposition of alkyl phenyl sulfones can occur via an intramolecular elimination (Ei) mechanism. researchgate.netacs.org A study on the gas-phase thermolysis of methyl 3-phenylpropyl sulfone, a compound structurally related to the backbone of 1-Pentanamine, 5-(phenylsulfonyl)-, provides valuable kinetic data for such a process. researchgate.netacs.org The reaction proceeds through a cyclic transition state to yield an alkene and methanesulfinic acid.

Table 2: Experimental Kinetic and Thermodynamic Data for the Gas-Phase Thermolysis of Methyl 3-Phenylpropyl Sulfone

Temperature Range (°C)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
490 - 55053.5 ± 1.0-0.7 ± 1.4

Data from Cubbage, J. W., et al. (2000). researchgate.netacs.org

The high activation enthalpy (ΔH‡) indicates that significant energy is required for this thermal elimination. The small entropy of activation (ΔS‡) is consistent with a cyclic transition state where the degrees of freedom are not significantly altered compared to the ground state. While this data is for a model compound, it suggests that the 5-(phenylsulfonyl)pentyl portion of 1-Pentanamine, 5-(phenylsulfonyl)- could potentially undergo a similar thermal elimination under sufficiently high temperatures, though the presence of the amine group may influence the reaction pathway.

In solution, elimination reactions are more likely to be base-catalyzed. The rate of such eliminations would be dependent on the strength of the base, the solvent, and the temperature. The phenylsulfonyl group is a reasonably good leaving group, facilitating these reactions.

Advanced Spectroscopic and Analytical Characterization of 1 Pentanamine, 5 Phenylsulfonyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the application of various NMR techniques, the connectivity and chemical environment of each atom within 1-Pentanamine, 5-(phenylsulfonyl)- can be meticulously mapped.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 1-Pentanamine, 5-(phenylsulfonyl)- is expected to exhibit distinct signals corresponding to the protons of the pentyl chain and the phenylsulfonyl group. The aromatic protons of the phenyl group typically appear in the downfield region, between δ 7.5 and 8.0 ppm. Specifically, the protons ortho to the sulfonyl group are expected to be the most deshielded. The protons of the pentyl chain will appear more upfield. The methylene (B1212753) group adjacent to the sulfonyl group (C5) would be expected around δ 3.0-3.2 ppm, while the methylene group adjacent to the amine group (C1) would likely resonate around δ 2.7-2.9 ppm. The remaining methylene groups (C2, C3, and C4) would appear as a complex multiplet in the region of δ 1.4-1.8 ppm. The protons of the primary amine group (NH₂) would likely present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Expected ¹H NMR Data for 1-Pentanamine, 5-(phenylsulfonyl)-

ProtonsExpected Chemical Shift (ppm)Expected Multiplicity
Phenyl-H (ortho)7.8 - 8.0Doublet
Phenyl-H (meta, para)7.5 - 7.7Multiplet
-SO₂-CH₂- (C5)3.0 - 3.2Triplet
-CH₂-NH₂ (C1)2.7 - 2.9Triplet
-CH₂- (C2, C3, C4)1.4 - 1.8Multiplet
-NH₂VariableBroad Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 1-Pentanamine, 5-(phenylsulfonyl)-, distinct signals are anticipated for each carbon atom. The carbon atoms of the phenyl ring will resonate in the aromatic region (δ 120-140 ppm), with the carbon atom directly attached to the sulfonyl group (ipso-carbon) appearing at the lower field end of this range. The carbons of the pentyl chain will be found in the aliphatic region. The carbon attached to the sulfonyl group (C5) is expected to be the most downfield of the aliphatic carbons, likely in the range of δ 50-55 ppm. The carbon bearing the amino group (C1) would be expected around δ 40-45 ppm. The other methylene carbons (C2, C3, C4) will appear in the δ 20-35 ppm range.

Expected ¹³C NMR Data for 1-Pentanamine, 5-(phenylsulfonyl)-

CarbonExpected Chemical Shift (ppm)
Phenyl C (ipso)~140
Phenyl C (ortho, meta, para)127 - 134
-SO₂-CH₂- (C5)50 - 55
-CH₂-NH₂ (C1)40 - 45
-CH₂- (C4)~30
-CH₂- (C2)~28
-CH₂- (C3)~22

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For 1-Pentanamine, 5-(phenylsulfonyl)-, COSY would show correlations between the adjacent methylene groups in the pentyl chain, confirming their connectivity. For instance, the protons on C1 would show a correlation with the protons on C2, which in turn would correlate with the protons on C3, and so on. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu Each CH, CH₂, and CH₃ group will produce a cross-peak, allowing for the direct assignment of the protonated carbons in the ¹³C NMR spectrum based on their attached proton's chemical shift. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, HMBC would show a correlation between the protons on C5 of the pentyl chain and the ipso-carbon of the phenyl ring, confirming the attachment of the phenylsulfonyl group to the pentyl chain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govresearchgate.net For a compound like 1-Pentanamine, 5-(phenylsulfonyl)-, which is a primary amine, derivatization is often employed to improve its volatility and chromatographic behavior. oup.comusda.gov Common derivatization agents for amines include acylating agents like pentafluoropropionic anhydride (B1165640) (PFPA). oup.comusda.gov

The mass spectrum of the derivatized compound would show a molecular ion peak corresponding to the mass of the derivative. The fragmentation pattern would likely involve cleavage of the C-C bonds in the pentyl chain and the C-S and S-N bonds of the sulfonamide group. Analysis of these fragments helps to confirm the structure of the original molecule.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For 1-Pentanamine, 5-(phenylsulfonyl)- (C₁₁H₁₇NO₂S), the expected exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for the identification of functional groups within a molecule. For 1-Pentanamine, 5-(phenylsulfonyl)- , these methods would be crucial for confirming the presence of the primary amine (-NH₂), the sulfonyl (-SO₂-), and the phenyl groups, as well as the aliphatic pentyl chain.

Expected Infrared (IR) Absorption Bands: The IR spectrum of 1-Pentanamine, 5-(phenylsulfonyl)- is predicted to exhibit characteristic absorption bands. The primary amine group would typically show a pair of medium-intensity peaks in the region of 3400-3250 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching vibrations. A scissoring vibration for the -NH₂ group is expected around 1650-1580 cm⁻¹. The phenylsulfonyl group would produce strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, typically found in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Aromatic C-H stretching vibrations from the phenyl group would appear above 3000 cm⁻¹, while C-C stretching vibrations within the ring would be observed in the 1600-1450 cm⁻¹ region. Aliphatic C-H stretching vibrations from the pentyl chain would be visible in the 2960-2850 cm⁻¹ range.

Expected Raman Scattering Peaks: Raman spectroscopy would provide complementary information. The symmetric S=O stretch of the sulfonyl group, often weak in the IR spectrum, would be expected to produce a strong Raman signal. The aromatic ring vibrations, particularly the ring "breathing" mode around 1000 cm⁻¹, would also be prominent. The aliphatic C-C and C-H vibrations of the pentyl chain would also be observable.

A detailed analysis would involve the precise assignment of each peak, though without experimental data, a definitive table cannot be constructed.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. h-brs.de This technique would provide unambiguous information about the bond lengths, bond angles, and conformation of 1-Pentanamine, 5-(phenylsulfonyl)- .

A successful crystallographic analysis would yield a detailed structural model, including the conformation of the pentyl chain and the orientation of the phenylsulfonyl group relative to the amine. Intermolecular interactions, such as hydrogen bonding involving the primary amine and the sulfonyl oxygen atoms, would also be elucidated, providing insight into the crystal packing. nih.gov The resulting crystallographic data would be presented in a standardized format, including tables of atomic coordinates, bond lengths, bond angles, and torsion angles. However, no published crystal structure for 1-Pentanamine, 5-(phenylsulfonyl)- could be located.

Chromatographic Purity Assessment and Isolation Methodologies

Chromatographic techniques are essential for assessing the purity of 1-Pentanamine, 5-(phenylsulfonyl)- and for its isolation from reaction mixtures. The choice of method would depend on the compound's polarity and volatility.

High-Performance Liquid Chromatography (HPLC): Given the presence of the polar amine and sulfonyl groups, as well as the non-polar phenyl and pentyl groups, reversed-phase HPLC (RP-HPLC) would be a suitable method for purity assessment. A C18 column would likely be employed with a mobile phase consisting of a mixture of water (often with an acid or buffer additive to control the ionization of the amine) and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector, as the phenylsulfonyl group contains a chromophore. The retention time would be characteristic of the compound under specific conditions, and the peak area would be proportional to its concentration, allowing for quantification of purity. For the analysis of primary amines, pre-column derivatization is sometimes employed to enhance detection and improve peak shape. nih.govdundee.ac.ukchromatographyonline.comsigmaaldrich.com

Gas Chromatography (GC): Gas chromatography could also be a viable technique, particularly for assessing the presence of any volatile impurities. However, the relatively high molecular weight and the polarity of the amine and sulfonyl groups might necessitate derivatization to increase volatility and prevent peak tailing. researchgate.netnih.govnih.gov Common derivatization reagents for amines include silylating or acylating agents. researchgate.net The choice of a suitable capillary column and temperature program would be critical for achieving good separation.

Without experimental work, specific retention times, and optimized method parameters cannot be provided. The development of a robust chromatographic method would require experimental validation to ensure accuracy, precision, and linearity.

Computational Chemistry and Theoretical Studies on 1 Pentanamine, 5 Phenylsulfonyl

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to probe the electronic makeup of molecules. Through DFT calculations, we can gain insights into the distribution of electrons and the nature of chemical bonds, which are fundamental to a molecule's behavior.

Molecular Orbital Analysis and Electronic Properties

The electronic properties of 1-Pentanamine, 5-(phenylsulfonyl)- are dictated by the interplay between the electron-withdrawing phenylsulfonyl group and the electron-donating amino group, separated by a flexible pentyl chain. Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its reactivity.

In analogous benzenesulfonamide (B165840) derivatives, DFT studies have shown that the HOMO is often localized on the phenyl ring and the nitrogen atom of the sulfonamide, while the LUMO is typically centered on the phenyl ring and the sulfonyl group. For 1-Pentanamine, 5-(phenylsulfonyl)-, it is anticipated that the HOMO would have significant contributions from the nitrogen atom of the primary amine and potentially the adjacent methylene (B1212753) groups, signifying its role as an electron donor. The LUMO is expected to be predominantly located on the phenylsulfonyl moiety, highlighting its capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests a molecule is more readily polarizable and reactive. While specific values for 1-Pentanamine, 5-(phenylsulfonyl)- are not available, studies on related N-phenyl-o-benzenedisulfonimide have shown significant electron delocalization, which influences the HOMO-LUMO gap. researchgate.net The insulating pentyl chain in 1-Pentanamine, 5-(phenylsulfonyl)- would likely lead to a more localized distribution of these frontier orbitals compared to directly conjugated systems.

Table 1: Predicted Electronic Properties of 1-Pentanamine, 5-(phenylsulfonyl)- based on Analogous Compounds

PropertyPredicted CharacteristicRationale based on Analogous Compounds
HOMO Localization Primarily on the pentanamine moiety (N atom and adjacent carbons)Primary amines are known electron-rich centers.
LUMO Localization Predominantly on the phenylsulfonyl groupThe sulfonyl group and phenyl ring are strong electron-withdrawing groups.
HOMO-LUMO Gap ModerateThe aliphatic spacer prevents direct conjugation, likely resulting in a larger gap compared to conjugated sulfonamides.
Dipole Moment SignificantThe presence of the polar SO2 and NH2 groups at opposite ends of the molecule will generate a notable dipole moment.

Conformational Analysis and Energetics

The conformational landscape of 1-Pentanamine, 5-(phenylsulfonyl)- is complex due to the rotational freedom of the pentyl chain and the bonds connecting the functional groups. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them. lumenlearning.com

The pentyl chain can adopt various staggered conformations, with the all-trans (anti) conformation generally being the lowest in energy in the gas phase or non-polar solvents due to minimized steric hindrance. goettingen-research-online.denih.gov However, in polar solvents, intramolecular interactions, such as hydrogen bonding between the amine and sulfonyl groups, could favor folded or gauche conformations.

Studies on long-chain alkanes and their derivatives have demonstrated that the energetic differences between conformers are typically in the range of a few kcal/mol. lumenlearning.com For 1-Pentanamine, 5-(phenylsulfonyl)-, the bulky phenylsulfonyl group will exert a significant steric influence, likely disfavoring conformations where it is in close proximity to the pentyl chain.

Table 2: Predicted Low-Energy Conformers of 1-Pentanamine, 5-(phenylsulfonyl)-

ConformerDescriptionPredicted Relative StabilityKey Interactions
All-trans (Linear) The pentyl chain is in a fully extended zigzag conformation.High stability in non-polar environments.Minimizes steric repulsion between methylene groups.
Gauche-Gauche (Folded) The pentyl chain adopts a folded structure.Potentially stabilized in polar solvents or through intramolecular hydrogen bonding.Possible H-bonding between the -NH2 and -SO2- groups.
Gauche-trans A mix of gauche and anti conformations along the pentyl chain.Intermediate stability.Represents a balance between steric and potential intramolecular forces.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the step-by-step processes of chemical reactions, including the identification of high-energy transition states and low-energy intermediates.

Transition State Characterization

While specific mechanistic studies on 1-Pentanamine, 5-(phenylsulfonyl)- are not documented, we can infer potential reaction pathways and their transition states from related systems. A notable reaction involving the phenylsulfonyl group is its photochemical decomposition to generate an aryl radical. rsc.org Computational studies of such processes would involve locating the transition state for the C-S bond cleavage. This transition state would be characterized by an elongated C-S bond and a single imaginary frequency in its vibrational spectrum, corresponding to the bond-breaking motion.

For reactions involving the amino group, such as N-alkylation or acylation, the transition states would involve the nucleophilic attack of the nitrogen atom on an electrophilic center. Computational characterization of these transition states would reveal the geometry of approach of the reactants and the extent of bond formation and breaking at the peak of the reaction energy barrier.

Reaction Coordinate Analysis

A reaction coordinate diagram plots the energy of a system as it progresses from reactants to products, passing through any transition states and intermediates. For the hypothetical photochemical cleavage of the C-S bond in 1-Pentanamine, 5-(phenylsulfonyl)-, the reaction coordinate would be the length of the C-S bond. The energy profile would show an initial increase to the transition state, followed by a decrease to the products (a phenyl radical and a 5-aminopentylsulfonyl radical).

Similarly, for a reaction at the amine, the reaction coordinate could be defined as the distance between the nitrogen atom and the incoming electrophile. The analysis of this coordinate would provide the activation energy for the reaction, which is crucial for predicting its rate. Mechanistic studies on synthetic iron-sulfur clusters have demonstrated the utility of such analyses in understanding complex chemical transformations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies aim to build mathematical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.gov These models are widely used in drug discovery and materials science to predict the behavior of new compounds.

The structural features of 1-Pentanamine, 5-(phenylsulfonyl)- would contribute to various QSAR and QSPR models. The phenylsulfonyl group is a common pharmacophore in many biologically active sulfonamides. ekb.egresearchgate.netresearchgate.netmedwinpublishers.comnih.gov In QSAR models for antimicrobial or anticancer activity, descriptors related to the electronic and steric properties of this group would be significant.

The long aliphatic chain would primarily contribute to the molecule's lipophilicity, a key parameter in many QSAR and QSPR models. acs.orgnih.govresearchgate.netmdpi.com The primary amine group would contribute to descriptors related to hydrogen bonding capacity and basicity.

Table 3: Potential Contributions of 1-Pentanamine, 5-(phenylsulfonyl)- to QSAR/QSPR Models

Molecular FragmentRelevant DescriptorsPredicted Impact on Properties
Phenylsulfonyl Group Electronic (e.g., Hammett constants), Steric (e.g., molar refractivity), TopologicalInfluences receptor binding, metabolic stability, and electronic properties.
Pentyl Chain Lipophilicity (e.g., logP), Size and Shape descriptorsAffects membrane permeability, solubility, and steric interactions.
Amine Group Hydrogen Bond Donor count, Basicity (pKa), Polar Surface AreaCrucial for specific interactions with biological targets and influences aqueous solubility.

By incorporating these descriptors into established QSAR/QSPR models for sulfonamides or aliphatic amines, it would be possible to predict various properties of 1-Pentanamine, 5-(phenylsulfonyl)-, such as its potential biological activities, toxicity, and physicochemical characteristics like boiling point and water solubility.

Predictive Modeling for Chemical Behavior

Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, is employed to forecast the chemical and biological behavior of molecules. These models are built by correlating a molecule's structural or physicochemical descriptors with its observed activity or properties. For instance, QSAR studies on other sulfonamides have been used to predict their inhibition constants against various enzymes. nih.gov

A search for predictive modeling studies specifically for 1-Pentanamine, 5-(phenylsulfonyl)- yielded no results. Such research would typically involve calculating a range of molecular descriptors, such as:

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Relating to the 3D shape of the molecule.

Electrostatic descriptors: Pertaining to charge distribution, such as dipole moments and partial charges.

Quantum-chemical descriptors: Including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Without experimental data or dedicated computational studies, no predictive models for the chemical behavior of 1-Pentanamine, 5-(phenylsulfonyl)- can be presented.

Intermolecular Interaction Analysis

The analysis of intermolecular interactions is crucial for understanding how a molecule interacts with its environment, including solvents or biological targets. Techniques like Density Functional Theory (DFT) are often used to investigate these forces, which include hydrogen bonds, van der Waals forces, and electrostatic interactions. The sulfonyl group, for example, is known to be a hydrogen bond acceptor, a property that often plays a key role in the interactions of sulfonyl-containing compounds. nih.gov

No studies detailing the specific intermolecular interaction profile of 1-Pentanamine, 5-(phenylsulfonyl)- have been published. A computational analysis would typically map the molecule's electrostatic potential surface to identify electron-rich and electron-poor regions, thereby predicting favorable sites for interaction.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules, providing detailed information on their conformational flexibility and the influence of the surrounding solvent.

A comprehensive search found no MD simulation studies conducted on 1-Pentanamine, 5-(phenylsulfonyl)- . If such research were available, it would likely provide data on:

Conformational Landscape: Identifying the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. The flexible pentanamine chain would allow for numerous conformations.

Solvent Effects: Simulating the molecule in an explicit solvent (like water) to understand how solvent molecules arrange around it and influence its conformation and dynamics.

Root Mean Square Fluctuation (RMSF): This analysis would pinpoint which parts of the molecule are the most flexible by measuring the fluctuation of each atom around its average position over time.

Synthetic Utility and Emerging Applications of 1 Pentanamine, 5 Phenylsulfonyl

Role as a Versatile Synthetic Building Block in Organic Synthesis

The structure of 1-Pentanamine, 5-(phenylsulfonyl)-, featuring a primary amine and a phenylsulfonyl group separated by a flexible pentyl chain, allows for a diverse range of chemical transformations. This makes it a valuable building block for creating more complex molecular architectures.

Precursor in Heterocyclic Compound Synthesis

The presence of both a nucleophilic amino group and an electrophilic center, influenced by the electron-withdrawing phenylsulfonyl group, makes 1-Pentanamine, 5-(phenylsulfonyl)- a promising precursor for the synthesis of various nitrogen-containing heterocyclic compounds. ionike.comnih.gov The intramolecular cyclization of aminoalkyl sulfones is a known strategy for forming rings. nih.govfrontiersin.orgrsc.org Depending on the reaction conditions and the reagents used, the five-carbon chain can facilitate the formation of six-membered rings, such as piperidines, or larger macrocycles. The amino group can react with various electrophiles to initiate cyclization, leading to a variety of heterocyclic systems of pharmaceutical interest. nih.gov

One potential synthetic route could involve the N-alkylation of the primary amine followed by an intramolecular reaction. The phenylsulfonyl group can act as a leaving group or as an activating group to facilitate ring closure. This approach is analogous to known methods for synthesizing cyclic sulfones and other heterocyclic systems. nih.govwikipedia.org

Intermediate in Complex Molecule Construction

Beyond the synthesis of heterocycles, 1-Pentanamine, 5-(phenylsulfonyl)- can serve as a key intermediate in the construction of more elaborate molecules. The primary amine can be readily converted into other functional groups, such as amides, sulfonamides, or imines, providing a handle for further molecular elaboration. rsc.org For instance, acylation of the amine with a complex carboxylic acid would introduce a new molecular fragment, while its reaction with a sulfonyl chloride would yield a stable sulfonamide linkage, a common motif in medicinal chemistry. nih.gov

The phenylsulfonyl group can also participate in various carbon-carbon bond-forming reactions. For example, under specific conditions, the carbon atom alpha to the sulfonyl group can be deprotonated to form a carbanion, which can then react with various electrophiles. This allows for the introduction of new substituents and the extension of the carbon skeleton.

Application in Materials Science and Engineering

The distinct properties imparted by the amino and phenylsulfonyl groups make this compound a candidate for integration into advanced materials.

Integration into Polymer and Coating Systems

The primary amine functionality of 1-Pentanamine, 5-(phenylsulfonyl)- allows for its incorporation into various polymer backbones through reactions like amidation or imination. This could lead to the development of novel polyamides or polyimines with unique properties conferred by the pendant phenylsulfonyl group. Polysulfones are a class of high-performance thermoplastics known for their thermal stability and toughness. wikipedia.orgsyensqo.com The incorporation of the 5-(phenylsulfonyl)pentylamine moiety could be a strategy to modify the properties of existing polymers or to create entirely new polymer systems. nih.gov For example, it could be used as a monomer or a cross-linking agent to enhance the thermal or mechanical properties of materials. The synthesis of polymers through thiol-phenylsulfone substitution reactions has been reported, suggesting the potential for similar polymerizations involving the amine group. acs.org

Polymer TypePotential MonomerKey Feature
Polyamide1-Pentanamine, 5-(phenylsulfonyl)- and a diacidIntroduction of phenylsulfonyl groups into a polyamide backbone.
Polyimide1-Pentanamine, 5-(phenylsulfonyl)- and a dianhydrideCreation of polyimides with enhanced solubility or modified thermal properties.
Epoxy Resin1-Pentanamine, 5-(phenylsulfonyl)- as a curing agentModification of the cross-linked network and final properties of the resin.

This table is based on the inferred reactivity of the functional groups in 1-Pentanamine, 5-(phenylsulfonyl)-.

Advanced Functional Materials Development (e.g., Perovskite Solar Cells)

While direct application of 1-Pentanamine, 5-(phenylsulfonyl)- in perovskite solar cells has not been reported, the functional groups it contains are relevant to this field. The amine group can interact with the perovskite surface, potentially acting as a passivating agent to reduce defects and improve device efficiency and stability. The development of high-performance perovskite solar cells often involves the engineering of interfaces with organic molecules. rsc.org The long alkyl chain and the polar phenylsulfonyl group could also influence the morphology and electronic properties of the perovskite layer.

Development of Novel Reagents and Catalysts featuring the 1-Pentanamine, 5-(phenylsulfonyl)- Scaffold

The bifunctional nature of 1-Pentanamine, 5-(phenylsulfonyl)- makes it an attractive scaffold for the design of new reagents and catalysts. The primary amine can be functionalized to create ligands for metal-catalyzed reactions. For example, it could be converted into a phosphine-amine or a salen-type ligand. The phenylsulfonyl group, in turn, could influence the electronic properties and steric environment of the catalytic center.

The development of catalysts based on aminoalkyl ligands is an active area of research. rsc.org The specific structure of 1-Pentanamine, 5-(phenylsulfonyl)- offers the potential to create catalysts with unique reactivity and selectivity, driven by the interplay between the amino and phenylsulfonyl functionalities.

Based on the available information, there is no documented use of 1-Pentanamine, 5-(phenylsulfonyl)- as a synthetic intermediate specifically for agrochemical development. Searches for its application in this field did not yield any relevant research findings or patents outlining its role in the synthesis of pesticides, herbicides, or other agricultural chemicals.

Therefore, the requested article section on "Derivatives for Agrochemical Development as Synthetic Intermediates" cannot be generated due to a lack of available data on this specific application. The compound is listed in chemical supplier databases, but its utility appears to be in other areas of chemical synthesis or research that are not related to agrochemicals.

Future Research Directions and Perspectives

Exploration of Asymmetric Synthesis and Chiral Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science, as different enantiomers can exhibit distinct biological activities and physical properties. researchgate.netcram.com Future research on 1-Pentanamine, 5-(phenylsulfonyl)- could focus on the development of asymmetric synthetic routes to access its potential chiral derivatives.

Assuming the synthesis allows for the introduction of a stereocenter, for instance at the carbon bearing the amino group, the development of stereoselective methods would be a key objective. Many drugs and drug candidates contain chiral amine functionalities, making the development of methods for their asymmetric synthesis a significant area of research. yale.edu Methodologies such as the use of chiral auxiliaries, chiral catalysts, or biocatalysis could be explored. For example, the use of sulfinamides as chiral reagents has been widely adopted for the asymmetric synthesis of a variety of amines. yale.edu

The successful synthesis of chiral derivatives would necessitate the development of robust analytical methods to determine enantiomeric purity. High-performance liquid chromatography (HPLC) with chiral stationary phases is a common technique for separating and quantifying enantiomers. google.com

Table 1: Potential Chiral Derivatives and Methods for Asymmetric Synthesis

Potential Chiral Derivative Potential Asymmetric Synthesis Method Key Considerations
(R)-1-Amino-5-(phenylsulfonyl)pentaneChiral auxiliary-mediated synthesisStoichiometric use of a chiral molecule, followed by removal.
(S)-1-Amino-5-(phenylsulfonyl)pentaneTransition metal-catalyzed asymmetric reduction of a corresponding imineHigh catalytic efficiency and enantioselectivity.
Enantiopure amino alcohol derivativesBiocatalytic kinetic resolutionUse of enzymes for selective transformation of one enantiomer.

Investigation of Novel Reactivity Patterns and Catalytic Applications

The functional groups present in 1-Pentanamine, 5-(phenylsulfonyl)- (a primary amine and a sulfone) offer opportunities to explore novel reactivity patterns. The primary amine can act as a nucleophile or a base, and it can be derivatized to form a wide range of other functional groups. The phenylsulfonyl group is a strong electron-withdrawing group, which can influence the reactivity of the adjacent pentyl chain.

Future studies could investigate the use of this compound as a building block in the synthesis of more complex molecules. For example, the amine could be used in coupling reactions, such as amide bond formations or reductive aminations, which are among the most common reactions in pharmaceutical chemistry. nih.gov

Furthermore, the potential for 1-Pentanamine, 5-(phenylsulfonyl)- or its derivatives to act as ligands for transition metal catalysts could be an interesting area of research. The combination of a soft amine donor and a hard sulfonyl oxygen donor could lead to unique coordination properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as improved reaction control, enhanced safety, and the ability to scale up reactions more efficiently than traditional batch methods. nih.govbeilstein-journals.orgnih.govthieme-connect.de The application of flow chemistry to the synthesis of 1-Pentanamine, 5-(phenylsulfonyl)- and its derivatives could lead to more efficient and reproducible manufacturing processes. beilstein-journals.org

Automated synthesis platforms can further accelerate the discovery and optimization of new chemical entities by enabling the rapid synthesis of libraries of related compounds. nih.govnih.govdntb.gov.ua An automated system could be developed to synthesize a variety of derivatives of 1-Pentanamine, 5-(phenylsulfonyl)- by systematically varying the substituents on the phenyl ring or by derivatizing the primary amine with a range of different reagents. This approach would be particularly useful for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Table 2: Potential Advantages of Flow Chemistry and Automated Synthesis

Methodology Potential Advantages for 1-Pentanamine, 5-(phenylsulfonyl)- Synthesis
Flow Chemistry Improved control over reaction parameters (temperature, pressure, mixing). beilstein-journals.org
Enhanced safety when handling hazardous reagents or intermediates.
Facile scalability from laboratory to production scale. beilstein-journals.org
Automated Synthesis Rapid generation of a library of derivatives for screening. nih.govnih.gov
High-throughput reaction optimization.
Increased reproducibility and reduced human error. nih.gov

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Time-resolved in situ analysis can provide a new dimension to understanding chemical transformations. ucr.edu By monitoring reactions as they happen, researchers can gain insights that are not available from traditional offline analysis of the final product. This can lead to the optimization of reaction conditions to improve yield, reduce reaction times, and minimize the formation of byproducts.

Synergistic Computational and Experimental Research Endeavors

Computational chemistry can play a significant role in guiding and complementing experimental research on 1-Pentanamine, 5-(phenylsulfonyl)-. nih.gov Density Functional Theory (DFT) calculations, for example, can be used to predict the geometric and electronic properties of the molecule, as well as to model its reactivity. mdpi.com

Molecular docking studies could be employed to investigate the potential binding of 1-Pentanamine, 5-(phenylsulfonyl)- and its derivatives to biological targets, which could guide the design of new therapeutic agents. mdpi.com Computational simulations can also be used to understand the binding selectivity of inhibitors for their target proteins, providing valuable insights for the development of more potent and selective drugs. nih.gov The combination of computational predictions and experimental validation can accelerate the research and development process.

Q & A

Q. How should researchers document methodological variations in synthetic protocols for reproducibility?

  • Methodological Answer : Adhere to the MIAMI (Minimum Information About a Method in Organic Synthesis) guidelines: detail catalyst loading, solvent grade, stirring speed, and purification steps. Use electronic lab notebooks (ELNs) for real-time data logging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.